molecular formula C21H22FN5O2 B2769402 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 2034354-15-7

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2769402
CAS No.: 2034354-15-7
M. Wt: 395.438
InChI Key: BWHQJKGCIMDNOU-UHFFFAOYSA-N
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Description

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic chemical compound designed for advanced pharmacological and medicinal chemistry research. Its structure incorporates a 1,2,3-triazole ring linked to a phenylpiperazine moiety through a methanone bridge, a design that suggests potential for interaction with central nervous system targets. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . The inclusion of a piperazine ring, a common feature in many bioactive molecules, further supports its potential application in neuroscientific research, as this group is frequently found in ligands for various neurological receptors . Preliminary research on compounds with similar structural features indicates potential areas of investigation. The piperazine group is often associated with binding to G-protein coupled receptors and is a key component in many psychotropic agents . Furthermore, hybrid molecules containing triazole rings have demonstrated significant promise in oncology research, showing potent antiproliferative activity in various cancer cell lines . Researchers may find this compound valuable for probing new biological pathways, screening for enzyme inhibitory activity, or as a lead structure in the development of novel therapeutic agents. As with any research compound, thorough investigation is required to fully elucidate its mechanism of action and pharmacological profile. This product is provided for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHQJKGCIMDNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole ring, a fluorinated phenyl group, and a piperazine moiety, which are known to contribute to various biological activities. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, fluorinated triazoles have shown promising results as HER2 tyrosine kinase inhibitors. In vitro studies demonstrated that certain fluorinated triazole analogs exhibited IC50 values as low as 16.6 µM against breast cancer cells (MCF-7) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For example, some triazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, providing a basis for further investigation into their use in treating neurological disorders .

Case Study 1: Anticancer Activity

A study by Cheng et al. synthesized several fluorinated 1,2,3-triazole analogs and evaluated their anticancer activity against MCF-7 cells. The most active compounds exhibited IC50 values ranging from 16.6 to 31.6 µM, demonstrating significant cytotoxicity and apoptosis induction .

CompoundStructureIC50 (µM)Mechanism
1Fluorinated Triazole A16.6HER2 Inhibition
2Fluorinated Triazole B31.6Apoptosis Induction

Case Study 2: Antimicrobial Activity

Research conducted on various triazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus with MIC values as low as 8 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to interfere with enzyme function critical for cell proliferation.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can mitigate oxidative stress in cells .

Scientific Research Applications

Antiproliferative Properties

Recent studies indicate that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting breast cancer cell proliferation. In vitro evaluations demonstrated that these compounds can induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells with IC50 values as low as 52 nM .

Anti-inflammatory Effects

Compounds featuring the triazole structure have been identified as potential anti-inflammatory agents. Research has highlighted that certain derivatives can effectively reduce inflammation markers and exhibit antioxidant activities, which are crucial for treating chronic inflammatory diseases . These findings suggest that the compound could be explored for its anti-inflammatory properties in future studies.

Synthetic Pathways

The synthesis of (1(2(2fluorophenyl)2hydroxyethyl)1H1,2,3triazol4yl)(4phenylpiperazin1yl)methanone(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often employs methods such as:

  • Triazole Formation: Utilizing azides and alkynes to form the triazole ring.
  • Piperazine Coupling: Reacting piperazine derivatives with the triazole to form the final product.

These synthetic strategies have been optimized to yield high-purity compounds suitable for biological evaluation .

Study on Antiproliferative Activity

A notable study assessed various triazole derivatives for their anticancer activity against different breast cancer cell lines. The compound similar to (1(2(2fluorophenyl)2hydroxyethyl)1H1,2,3triazol4yl)(4phenylpiperazin1yl)methanoneThis compound was found to disrupt microtubule formation, leading to increased apoptosis rates in treated cells .

Evaluation of Anti-inflammatory Properties

In another research endeavor, derivatives were tested for their ability to modulate inflammatory pathways in vitro. The results indicated significant reductions in pro-inflammatory cytokines following treatment with these compounds, suggesting their potential use in managing inflammatory diseases such as arthritis or psoriasis .

Chemical Reactions Analysis

Triazole Ring Formation (Click Chemistry)

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Precursor synthesis : Ethyl propiolate reacts with benzyl azides (derived from 2-(2-fluorophenyl)-2-hydroxyethyl bromide) under CuSO₄/sodium ascorbate catalysis to yield ethyl 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate .

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 4 N NaOH .

Methanone Bridge Formation

The methanone group is introduced via nucleophilic acyl substitution:

  • Coupling reaction : The triazole carboxylic acid reacts with 4-phenylpiperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the methanone bridge .

Functional Group Modifications

  • Hydroxyethyl group oxidation : The secondary alcohol in the 2-hydroxyethyl sidechain can be oxidized to a ketone using Dess-Martin periodinane or pyridinium chlorochromate (PCC) .

  • Fluorophenyl substitutions : Electrophilic aromatic substitution (e.g., nitration, sulfonation) is feasible at the fluorophenyl ring under controlled conditions .

Reactivity with Biological Targets

The compound’s triazole and piperazine moieties enable interactions with enzymes and receptors:

Target Interaction Biological Effect
Tubulin Binds at the colchicine site, inhibiting polymerization (IC₅₀: 52–74 nM) Mitotic arrest in cancer cells
Aromatase Triazole nitrogen coordinates with heme iron, blocking estrogen synthesis Antiproliferative activity
Bacterial enzymes Disrupts DNA gyrase via thiazole-triazole synergy (MIC: 0.5–4 µg/mL) Antibacterial action

Stability and Degradation

  • Hydrolytic stability : The methanone group resists hydrolysis at physiological pH, but the triazole ring may degrade under strong acidic/basic conditions.

  • Thermal stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .

Reaction Optimization Data

Reaction Step Catalyst/Conditions Yield Selectivity
Triazole formation CuSO₄, sodium ascorbate, 80°C75–85%>95% (1,4-regioselectivity)
Methanone couplingEDCI, DMAP, DCM, rt68%
Hydroxyethyl oxidation Dess-Martin periodinane, CH₂Cl₂92%No epimerization

Comparative Reactivity of Analogues

Modifications to the triazole or piperazine groups significantly alter reactivity:

  • 4-Phenylpiperazine vs. piperidine : Piperazine derivatives show 2–3× higher tubulin inhibition due to enhanced hydrogen bonding .

  • Fluorophenyl substitution : Electron-withdrawing -F groups improve metabolic stability compared to -CH₃ or -OCH₃ .

Mechanistic Insights

  • Tubulin inhibition : Docking studies reveal that the triazole’s N3 atom forms a hydrogen bond with β-tubulin’s Lys254, while the methanone group interacts with Asn258 .

  • Antibacterial activity : The thiazole-triazole hybrid disrupts DNA gyrase by intercalating into the G-quadruplex structure .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Triazole- and Piperazine-Containing Derivatives

(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
  • Structural Differences :
    • Replaces the 1,2,3-triazole with a 1,2,4-triazole .
    • Lacks the hydroxyethyl group but includes a phenylsulfonyl substituent.
    • Retains a fluorophenyl group (2,4-difluoro) but substitutes the piperazine with a simple phenyl ring.
  • The 1,2,4-triazole may reduce metabolic stability compared to 1,2,3-triazole derivatives .
(b) [4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate ()
  • Structural Differences :
    • Substitutes the triazole with a trifluoroacetate counterion and a hydroxyphenyl-2-oxoethyl chain.
    • Retains the 2-fluorobenzoyl and piperazine motifs.
  • Functional Implications :
    • The hydroxyphenyl group may confer antioxidant or estrogen receptor-binding activity.
    • The trifluoroacetate salt enhances solubility but may limit blood-brain barrier penetration .
(c) [3-(Azepan-1-Ylsulfonyl)Phenyl]-[4-(2-Fluorophenyl)Piperazin-1-Yl]Methanone ()
  • Structural Differences :
    • Replaces the triazole with an azepane-sulfonyl group.
    • Retains the 2-fluorophenylpiperazine moiety.
  • Functional Implications :
    • The sulfonyl-azepane group may improve proteolytic stability and pharmacokinetic profiles.
    • Likely targets serotonin or dopamine receptors due to the piperazine-fluorophenyl combination .

Pharmacological Activity Trends

Compound Class Key Structural Features Reported Activities References
Target Compound 1,2,3-Triazole, hydroxyethyl, 4-phenylpiperazine Anticipated CNS activity (e.g., antipsychotic, antidepressant)
1,2,4-Triazole Derivatives Sulfonyl groups, difluorophenyl Kinase inhibition, antiproliferative
Piperazine-Trifluoroacetate Salts Hydroxyphenyl, fluorobenzoyl Antioxidant, enzyme modulation
Azepane-Sulfonyl Analogs Sulfonamide, fluorophenylpiperazine Serotonin/dopamine receptor modulation

Key Research Findings and Gaps

Structural Stability : The 1,2,3-triazole core in the target compound offers superior metabolic resistance compared to 1,2,4-triazole analogs, as seen in and .

Solubility vs. Bioavailability : While the hydroxyethyl group enhances hydrophilicity, the 4-phenylpiperazine may reduce CNS penetration—a trade-off observed in similar fluorophenylpiperazine derivatives .

Unresolved Questions: No direct pharmacological data exist for the target compound; extrapolation is based on structural analogs. The impact of the hydroxyethyl group on receptor binding (e.g., dopamine D2/3) remains unverified.

Q & A

Q. How can flow chemistry improve scalability for multi-step syntheses of this compound?

  • Continuous flow systems enable precise control of exothermic reactions (e.g., CuAAC) and reduce intermediate isolation steps. Microreactors enhance mixing efficiency, while in-line FTIR monitoring allows real-time optimization .

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